4-(4-Benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine is a heterocyclic organic compound belonging to the thieno[2,3-d]pyrimidine class. Thieno[2,3-d]pyrimidines are a group of bicyclic heterocyclic compounds containing a thiophene ring fused with a pyrimidine ring. This particular compound has been investigated in scientific research primarily for its potential antidepressant properties.
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine hydrochloride monohydrate (also known as MCI-225) is described in a patent by Nippon Shinyaku Co., Ltd. While the specific details are proprietary, the patent suggests a multi-step synthesis involving the construction of the thieno[2,3-d]pyrimidine core followed by the introduction of the piperazine and benzyl substituents.
The molecular structure of 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine hydrochloride monohydrate has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecule features a thieno[2,3-d]pyrimidine core substituted with a methyl group at the 6-position, a p-tolyl group at the 5-position, and a 4-benzylpiperazin-1-yl group at the 4-position. It also exists as a hydrochloride salt, forming a monohydrate crystal structure.
The primary mechanism of action for 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine, in its investigated role as an antidepressant, is thought to be its inhibition of noradrenaline uptake in the synaptic cleft. It exhibits selective inhibition of noradrenaline uptake with a Ki value of 35.0 nmol/l, significantly higher than its affinity for serotonin (Ki = 491 nmol/l) and dopamine (Ki = 14,800 nmol/l) transporters. Additionally, it exhibits antagonistic action on the 5-HT3 receptor, suggesting a potential role in modulating serotonin signaling.
The primary scientific application explored for 4-(4-benzylpiperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine has been its potential as a novel antidepressant agent. Preclinical studies in animal models have demonstrated its efficacy in reversing reserpine-induced hypothermia and potentiating yohimbine-induced lethality, both indicative of antidepressant-like effects. It has also shown activity in forced swimming tests, a common behavioral model for assessing antidepressant activity.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2